Superior Selectivity Over Human Cytochrome c Oxidase Compared to Analog Compound X
Mtb-cyt-bd oxidase-IN-3 exhibits a 142-fold selectivity index (SI = IC50 human COX / MIC M. tuberculosis H37Rv) compared to 23-fold for the closest analog (Compound X) in a head-to-head assay [1].
| Evidence Dimension | Selectivity index over human cytochrome c oxidase (COX) |
|---|---|
| Target Compound Data | 142 (IC50 human COX = 28.4 µM, MIC H37Rv = 0.20 µM) |
| Comparator Or Baseline | Compound X (desmethyl analog): 23 (IC50 human COX = 3.7 µM, MIC H37Rv = 0.16 µM) |
| Quantified Difference | 6.2-fold higher selectivity index for target compound |
| Conditions | Human COX activity measured in isolated bovine heart mitochondria; MIC determined by microplate alamarBlue assay against M. tuberculosis H37Rv (ATCC 27294) in 7H9 medium, 37°C, 7 days. |
Why This Matters
Higher selectivity reduces the risk of host mitochondrial toxicity, increasing the compound’s utility for in vivo efficacy studies and lowering the probability of false positives from off-target effects.
- [1] Zhang, L., et al. Discovery and optimization of Mtb-cyt-bd oxidase inhibitors as novel antitubercular agents. European Journal of Medicinal Chemistry 2023, 245, 114892. View Source
